For instance, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol can be converted into various functional groups. One example is its transformation into a pyrazole-3-yl pyrimidin-4-amine derivative, AZD1480, which acts as a potent Jak2 inhibitor.
Another example involves the synthesis of potent and selective cannabinoid-1 receptor inverse agonists. Researchers utilized (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol as a starting point, making structural modifications to improve binding affinity and selectivity. These studies illustrate the versatility of the (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol scaffold in accessing diverse chemical entities.
For example, in the development of cannabinoid-1 receptor inverse agonists, X-ray crystallography revealed a crucial binding interaction between the pyrazole ring and the receptor. This interaction was influenced by the substituents attached to the pyrazole ring, highlighting the importance of structural modifications in optimizing binding affinity.
Alkylation: The methanol group can be alkylated to introduce different substituents, modifying the physicochemical properties of the molecule.
Metal Complexation: Studies have explored the coordination chemistry of pyrazole-based ligands, including those derived from (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol, with transition metals. These complexes often exhibit unique properties with potential applications in catalysis or materials science.
Cannabinoid Receptor Inverse Agonism: Studies have demonstrated the potential of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol derivatives as potent and selective inverse agonists of the cannabinoid-1 receptor. These compounds may have therapeutic implications for obesity and metabolic disorders.
Jak2 Inhibition: AZD1480, a pyrazole-3-yl pyrimidin-4-amine derivative, exhibits potent inhibitory activity against Jak2, a key kinase involved in various cellular processes.
Antifungal and Antibacterial Activities: Certain (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol derivatives have shown promising antifungal and antibacterial properties. ,
Obesity and Metabolic Disorders: (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol-based cannabinoid receptor inverse agonists hold promise for the treatment of obesity and related metabolic disorders.
Cancer: Jak2 inhibitors, such as AZD1480, are being investigated for their potential in treating various cancers, including myeloproliferative neoplasms.
Infectious Diseases: The antifungal and antibacterial properties of certain derivatives suggest potential applications in developing new antimicrobial agents. ,
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9